3-Hydroxyscopoletin
CAS No.: 127861-47-6
Cat. No.: VC21172345
Molecular Formula: C10H8O5
Molecular Weight: 208.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 127861-47-6 |
|---|---|
| Molecular Formula | C10H8O5 |
| Molecular Weight | 208.17 g/mol |
| IUPAC Name | 3,7-dihydroxy-6-methoxychromen-2-one |
| Standard InChI | InChI=1S/C10H8O5/c1-14-9-3-5-2-7(12)10(13)15-8(5)4-6(9)11/h2-4,11-12H,1H3 |
| Standard InChI Key | OYTFXDXDHQVNQJ-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C2C(=C1)C=C(C(=O)O2)O)O |
| Canonical SMILES | COC1=C(C=C2C(=C1)C=C(C(=O)O2)O)O |
Introduction
Chemical Structure and Properties
3-Hydroxyscopoletin is derived from scopoletin (7-hydroxy-6-methoxy-2H-1-benzopyran-2-one) with an additional hydroxyl group at position 3 of the coumarin ring. While scopoletin itself is a naturally occurring coumarin found in various medicinal plants, 3-hydroxyscopoletin is a novel compound created through chemical synthesis .
The base structure of scopoletin (from which 3-hydroxyscopoletin is derived) has the following properties:
| Property | Value |
|---|---|
| Chemical Formula | C₁₀H₈O₄ (scopoletin) / C₁₀H₈O₅ (3-hydroxyscopoletin) |
| Molecular Weight | 192.1681 g/mol (scopoletin) / 208.1675 g/mol (3-hydroxyscopoletin) |
| Melting Point | 203-205 °C (scopoletin) |
| Physical Form | Crystalline powder (scopoletin) |
| Color | Beige (scopoletin) |
| Solubility | Slightly soluble in water; soluble in chloroform, ethyl acetate, and methanol when heated (scopoletin) |
The addition of the hydroxyl group at the 3-position likely alters these physicochemical properties, potentially increasing polarity and hydrogen bonding capacity compared to scopoletin .
Synthesis Methodology
The most significant breakthrough regarding 3-hydroxyscopoletin relates to its synthesis. Prior to the development reported in the research, 3-hydroxylation of coumarin rings was only possible using biological systems involving cytochrome P-450 enzymes .
Chemical Synthesis Approach
Researchers successfully developed a purely chemical system for direct 3-hydroxylation of the coumarin ring using a Cu²⁺-ascorbic acid-O₂ system. This innovative approach yielded two novel compounds: 3-hydroxyscopoletin and 3-hydroxyisoscopoletin .
The synthesis methodology represented a significant advancement in coumarin chemistry for several reasons:
-
It eliminated the need for complex enzymatic systems
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It offered a more controlled and potentially scalable synthesis route
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It opened possibilities for industrial production of 3-hydroxylated coumarins
This synthetic pathway might be represented as:
Scopoletin + Cu²⁺ + Ascorbic acid + O₂ → 3-Hydroxyscopoletin
Biological Activities
The hydroxylation at the 3-position of scopoletin dramatically enhances its biological activities, particularly its enzyme inhibitory properties .
Enzyme Inhibition Properties
3-Hydroxyscopoletin demonstrates remarkable inhibitory activity against 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes and allergic reactions . The inhibition of 5-LOX has significant implications for treating various inflammatory conditions.
| Compound | Enzyme Target | Relative Inhibitory Potency |
|---|---|---|
| 3-Hydroxyscopoletin | 5-Lipoxygenase | High |
| Scopoletin | 5-Lipoxygenase | Lower than 3-hydroxyscopoletin |
| 3-Hydroxyumbelliferone | α-D-Glucosidase | High |
Comparison with Parent Compound and Related Derivatives
Understanding how 3-hydroxyscopoletin compares to its parent compound and other related derivatives provides valuable insight into structure-activity relationships.
Structural Comparison
The key structural difference between scopoletin and 3-hydroxyscopoletin is the additional hydroxyl group at position 3 of the coumarin ring. This seemingly minor modification significantly impacts the compound's biological activity profile .
Activity Profile Comparison
| Activity | Scopoletin | 3-Hydroxyscopoletin |
|---|---|---|
| 5-Lipoxygenase Inhibition | Present | Significantly enhanced |
| Antimicrobial | Present | Not specifically reported |
| Anti-inflammatory | Present | Potentially enhanced due to 5-LOX inhibition |
| Antioxidant | Present | Not specifically reported |
Comparative Analysis with Other Hydroxycoumarins
While 3-hydroxyscopoletin demonstrates high inhibitory potency for 5-lipoxygenase, another novel compound mentioned in the research, 3-hydroxyumbelliferone, shows high inhibitory potency for α-D-glucosidase . This suggests that different hydroxylation patterns on coumarin rings can yield compounds with varying enzyme selectivity.
| Compound | Primary Enzyme Target | Potential Therapeutic Application |
|---|---|---|
| 3-Hydroxyscopoletin | 5-Lipoxygenase | Anti-inflammatory conditions |
| 3-Hydroxyumbelliferone | α-D-Glucosidase | Antidiabetic applications |
This differential enzyme targeting demonstrates the importance of specific hydroxylation patterns in determining the biological activity profile of coumarin derivatives.
Future Research Directions
The discovery and characterization of 3-hydroxyscopoletin open several avenues for future research:
Structure-Activity Relationship Studies
Further exploration of how modifications to the 3-hydroxyscopoletin structure affect its biological activities could yield even more potent or selective compounds .
Optimization for Drug Development
Research into improving pharmacokinetic properties, reducing potential toxicity, and enhancing bioavailability would be essential steps toward developing 3-hydroxyscopoletin-based therapeutic agents.
Expanded Biological Activity Screening
Given the wide range of activities demonstrated by scopoletin, comprehensive screening of 3-hydroxyscopoletin for additional biological activities could reveal further therapeutic applications.
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